molecular formula C17H13FN2O3 B187604 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide CAS No. 5236-59-9

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide

Cat. No. B187604
CAS RN: 5236-59-9
M. Wt: 312.29 g/mol
InChI Key: ZERHVDQNZKJXBQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide, also known as FOBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FOBA is a derivative of quinolone-based compounds and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide is not fully understood. However, it has been proposed that 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide may bind to metal ions and form complexes that can affect cellular processes. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has also been found to inhibit bacterial growth by disrupting bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has also been found to have anti-inflammatory and antioxidant properties. Additionally, 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and studying cellular processes. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide is also relatively easy to synthesize and purify. However, 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide. One area of research could focus on the development of new synthesis methods to improve the stability and solubility of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide. Another area of research could focus on the use of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide in the development of new metal-organic frameworks with potential applications in gas storage and separation. Additionally, further research could be done to explore the potential applications of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide can be synthesized by reacting 3-fluorobenzylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of an appropriate coupling agent. The resulting product is then purified by column chromatography to obtain pure 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide. This synthesis method has been found to be efficient and yields high-quality 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide.

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. Additionally, 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have antimicrobial activity against various bacterial strains.

properties

CAS RN

5236-59-9

Product Name

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13FN2O3/c18-11-5-3-4-10(8-11)9-19-16(22)14-15(21)12-6-1-2-7-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23)

InChI Key

ZERHVDQNZKJXBQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC(=CC=C3)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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